N-(4-chlorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-27-16-6-8-17(9-7-16)29(25,26)23-19-22-15(12-28-19)10-18(24)21-11-13-2-4-14(20)5-3-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPBEHPSBDADQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, a sulfonamide group, and a chlorobenzyl moiety, which contribute to its biological activity. The synthesis typically involves several steps:
- Formation of the Thiazole Ring : Reacting an α-haloketone with thiourea under basic conditions.
- Sulfonamide Formation : The thiazole intermediate is reacted with a sulfonyl chloride.
- Acetamide Formation : The final step involves the reaction with 4-chlorobenzylamine to yield the target compound.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth .
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| This compound | P. aeruginosa | 18 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways .
Case Study : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Receptor Interaction : The compound could interact with cellular receptors, modulating signal transduction pathways critical for cell growth and apoptosis.
- Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death .
Research Findings
Several studies have focused on the structure-activity relationships (SAR) of thiazole derivatives, emphasizing the importance of substituent patterns on biological efficacy:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
The compound has shown significant potential as an antimicrobial agent. Research indicates that derivatives of thiazole compounds, including N-(4-chlorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, exhibit activity against various bacterial strains.
- Mechanism of Action : The compound's action is primarily attributed to its ability to inhibit MurB enzyme activity, which is crucial in bacterial cell wall synthesis. Inhibition of this enzyme disrupts the peptidoglycan layer, leading to bacterial cell death .
Table 1: Antimicrobial Activity of Thiazole Derivatives
2. Anti-Tuberculosis Potential
Recent studies have highlighted the compound's potential in the fight against tuberculosis (TB). The structural properties of thiazole derivatives make them suitable candidates for targeting Mycobacterium tuberculosis (Mtb) enzymes involved in cell wall biosynthesis.
- Case Study : A study evaluated various thiazole derivatives for their efficacy against Mtb, revealing that specific substitutions on the thiazole ring significantly enhance potency against this pathogen .
Pharmacological Insights
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Research has shown that modifications to the thiazole ring and side chains can lead to improved biological activity.
- Key Findings :
Clinical Applications
4. Clinical Trials and Studies
The compound is being investigated in clinical settings to assess its safety and efficacy in treating infections caused by resistant bacterial strains.
Comparison with Similar Compounds
Thiazole-Based Acetamides
Thiazole-acetamide derivatives share a common structural motif but differ in substituents, influencing their physicochemical and biological properties:
Key Differences :
Thiadiazole Derivatives ()
Thiadiazole-based analogs, such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamides, exhibit structural similarities but replace the thiazole ring with a 1,3,4-thiadiazole core:
Key Differences :
- Ring Heteroatoms : Thiadiazoles (two nitrogen atoms) vs. thiazoles (one nitrogen, one sulfur) alter electronic properties and metabolic stability. Thiazoles are generally more lipophilic, favoring membrane permeability .
- Sulfonamido vs. Thioether Linkages : The target’s sulfonamido group may confer stronger hydrogen-bonding capacity compared to thioether-linked thiadiazoles .
Triazole Derivatives ()
Triazole-containing compounds, such as 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamides, share sulfonamide/sulfanyl groups but differ in core structure:
| Compound () | Substituents | Melting Point (°C) | Spectral Data |
|---|---|---|---|
| Triazole-acetamide () | 4-Cl-phenyl, 4-methoxyphenyl | N/A | IR: C=S (~1247–1255 cm⁻¹), NH (~3278–3414 cm⁻¹) |
Key Differences :
Benzothiazole and Piperazine Derivatives ()
Benzothiazole acetamides (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide) and arylpiperazine-thiazole hybrids highlight structural diversity:
Key Differences :
- Trifluoromethyl Groups : Increase metabolic stability and membrane penetration compared to the target’s chlorobenzyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
